propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with isopropyl chloroacetate in the presence of a base such as triethylamine in dichloromethane at room temperature can yield the desired product . The reaction conditions are mild, and the product can be purified by standard chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition can lead to antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
- Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
- Benzyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H14O5/c1-9(2)18-14(16)8-17-11-5-3-10-4-6-13(15)19-12(10)7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZOGIVHQCRWBGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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